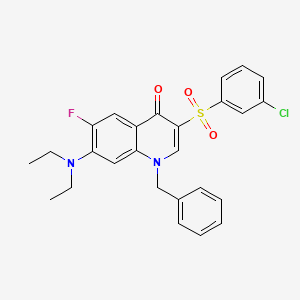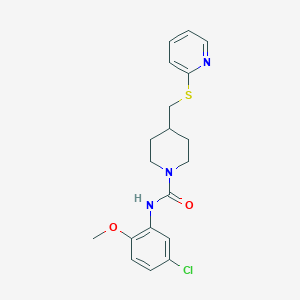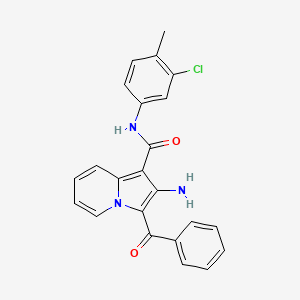![molecular formula C22H15F4N3OS2 B2522221 2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1421517-49-8](/img/structure/B2522221.png)
2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a synthetic molecule that appears to be designed for potential use in pharmaceutical applications. It contains several functional groups, including a thioether linking a fluorophenyl group, a pyridinylmethylamine, and a trifluoromethylbenzothiazole, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2-(benzo[b]thiophene-3-yl)pyrroles involves the reaction of 3-acetylbenzo[b]thiophene oxime with acetylene, followed by devinylation and trifluoroacetylation to yield pyrroles with trifluoroacetyl groups . Similarly, the synthesis of N-(benzothiazole-2-yl) acetamide derivatives has been achieved by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate fluorophenyl, pyridinylmethyl, and trifluoromethylbenzothiazole components.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis, as has been done for similar acetamide derivatives . These techniques would provide detailed information about the molecular framework and the presence of the various substituents.
Chemical Reactions Analysis
The compound contains several reactive sites that could participate in further chemical reactions. The thioether linkage could undergo oxidation, the acetamide moiety could be involved in hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions. The presence of the fluorine atoms could influence the reactivity and electronic properties of the molecule, as seen in the synthesis of BODIPY fluorophores, where fluorine atoms contribute to the optical properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and acidity constants (pKa), would be important for its application. The pKa values provide insight into the compound's ionization state at different pH levels, which is crucial for its biological activity and solubility. For similar compounds, the pKa values have been determined using UV spectroscopic studies, revealing that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . The compound's lipophilicity, influenced by the trifluoromethyl group, would also be a key factor in its pharmacokinetic profile.
Relevant Case Studies
Although no direct case studies on the compound were provided, related research has shown that N-benzyl substituted acetamide derivatives containing a thiazole ring have been synthesized and evaluated for their inhibitory activities against Src kinase and their anticancer properties . These studies suggest that the compound could also be evaluated for similar biological activities, given its structural similarities to the compounds tested.
Aplicaciones Científicas De Investigación
Antitumor and Kinase Inhibition
- Compounds structurally related to the specified molecule have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives show promise in inhibiting cell proliferation in various cancer cell lines, including colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. These findings suggest potential applications in developing anticancer therapeutics targeting specific kinase pathways (Fallah-Tafti et al., 2011).
Antimicrobial Activity
- Some synthesized derivatives demonstrate antimycobacterial activity, indicating potential use in treating infections caused by mycobacteria. This suggests a possible avenue for developing new antimicrobial agents based on the structural framework of the specified compound (Sathe et al., 2011).
Insecticidal Assessment
- Research into heterocycles incorporating a thiadiazole moiety, derived from compounds structurally similar to the specified molecule, shows insecticidal potential against the cotton leafworm, Spodoptera littoralis. This highlights the compound's application in developing novel insecticides for agricultural purposes (Fadda et al., 2017).
Radioligand Imaging
- Certain derivatives have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their utility in neurodegenerative disorder research and diagnostic imaging (Fookes et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the yeast casein kinase of candida albicans . This kinase plays a crucial role in the growth and survival of the organism, making it a potential target for antifungal therapies .
Mode of Action
It is suggested that the compound may interact with its target through hydrophobic bonds and van der waals interactions . These interactions can stabilize the compound within the active site of the target, potentially inhibiting its function .
Biochemical Pathways
Given the potential target of the compound, it may impact pathways related to the survival and growth of candida albicans . The downstream effects of this interaction could include reduced growth and survival of the organism .
Result of Action
If the compound effectively inhibits its target, it could potentially lead to reduced growth and survival of candida albicans .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3OS2/c23-15-4-6-16(7-5-15)31-13-19(30)29(12-14-8-10-27-11-9-14)21-28-20-17(22(24,25)26)2-1-3-18(20)32-21/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDAKHYZWKKZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CSC4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)
![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)


![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)
![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)
![N-1,3-benzodioxol-5-yl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2522155.png)
![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)
![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)
![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)
![N~1~-(3,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2522160.png)
